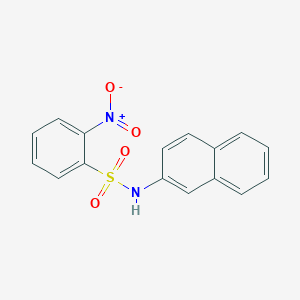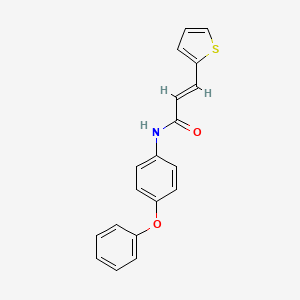![molecular formula C17H20N2O2S B5779580 N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea CAS No. 405067-53-0](/img/structure/B5779580.png)
N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea
説明
N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea is a chemical compound that is widely used in scientific research. It is a thiourea derivative that has been synthesized and studied for its potential biological and pharmacological properties.
作用機序
The mechanism of action of N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and by binding to metal ions. These actions may contribute to its antifungal, antibacterial, antiviral, and anticancer properties.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of certain fungi, bacteria, and viruses. It has also been shown to have cytotoxic effects on cancer cells. In addition, it has been found to inhibit the activity of certain enzymes and to bind to metal ions.
実験室実験の利点と制限
One of the advantages of using N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea in lab experiments is its potential to exhibit antifungal, antibacterial, antiviral, and anticancer properties. Another advantage is its ability to inhibit the activity of certain enzymes and to bind to metal ions. However, one of the limitations is the lack of understanding of its mechanism of action. In addition, further studies are needed to determine its potential toxicity and side effects.
将来の方向性
There are several future directions for the study of N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea. One direction is to investigate its potential use as a therapeutic agent for the treatment of fungal, bacterial, and viral infections. Another direction is to study its potential use as an anticancer agent. In addition, further studies are needed to determine its potential as an enzyme inhibitor and as a ligand for metal ions. Finally, more research is needed to determine its potential toxicity and side effects.
合成法
The synthesis of N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea involves the reaction between 4-methoxyphenyl isothiocyanate and 2-(4-methoxyphenyl)ethylamine. The reaction takes place in anhydrous toluene under reflux conditions for several hours. The product is then purified by recrystallization from ethanol.
科学的研究の応用
N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea has been studied for its potential biological and pharmacological properties. It has been found to exhibit antifungal, antibacterial, and antiviral activities. It has also been studied for its potential anticancer properties. In addition, it has been investigated for its potential use as an enzyme inhibitor and as a ligand for metal ions.
特性
IUPAC Name |
1-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-20-15-7-3-13(4-8-15)11-12-18-17(22)19-14-5-9-16(21-2)10-6-14/h3-10H,11-12H2,1-2H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOIISAPWKVIGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=S)NC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001195567 | |
| Record name | N-(4-Methoxyphenyl)-N′-[2-(4-methoxyphenyl)ethyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001195567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea | |
CAS RN |
405067-53-0 | |
| Record name | N-(4-Methoxyphenyl)-N′-[2-(4-methoxyphenyl)ethyl]thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=405067-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Methoxyphenyl)-N′-[2-(4-methoxyphenyl)ethyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001195567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(3-phenoxyphenyl)carbonothioyl]morpholine](/img/structure/B5779510.png)
![1'-allyl-4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5779528.png)
![N-[4-(aminocarbonyl)phenyl]-2,3-dimethoxybenzamide](/img/structure/B5779536.png)
![2-[2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]ethanol](/img/structure/B5779545.png)

![(2,3-dichlorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5779557.png)
![2-[(2-methylbenzyl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5779567.png)
![4-(butyrylamino)-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5779569.png)
![2-[(1H-benzimidazol-2-ylamino)methyl]-4-chlorophenol](/img/structure/B5779572.png)
![N-allyl-4-ethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5779585.png)
methanone](/img/structure/B5779589.png)

![N-[2-(acetylamino)phenyl]-2-naphthamide](/img/structure/B5779597.png)